molecular formula C8H14O2 B1441417 Ethyl 1-methylcyclobutanecarboxylate CAS No. 65338-28-5

Ethyl 1-methylcyclobutanecarboxylate

Cat. No. B1441417
CAS RN: 65338-28-5
M. Wt: 142.2 g/mol
InChI Key: ZLUCBLOVYOJREX-UHFFFAOYSA-N
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Description

Ethyl 1-methylcyclobutanecarboxylate is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.19556 g/mol . The IUPAC name for this compound is ethyl 1-methylcyclobutane-1-carboxylate . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ester .


Molecular Structure Analysis

The structure of Ethyl 1-methylcyclobutanecarboxylate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

Ethyl 1-methylcyclobutanecarboxylate is a liquid or solid or semi-solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Polymerization and Material Science

Ethyl 1-methylcyclobutanecarboxylate has been used in the synthesis of various monomers, such as alkyl 1-bicyclobutanecarboxylates, including ethyl, isopropyl, and phenyl variants. These monomers were subjected to free radical polymerization, showing behavior similar to their vinyl counterparts. Applications in polymerization suggest potential in developing new materials with unique properties like optical clarity and thermal stability (Drujon et al., 1993).

Organic Chemistry and Synthesis

In organic synthesis, Ethyl 1-methylcyclobutanecarboxylate is involved in the reaction with RuO4, leading to oxidative ring opening. This reaction is part of a broader study on small-size cycloalkane rings, indicating its role in advancing the understanding of organic reaction mechanisms (Graziano et al., 1996). Additionally, it's used in the preparation of differentially protected 1‐aminocyclobutane carboxylic acid, a process that yields synthetically useful intermediates (Kim & Wood, 2004).

Ethylene Research in Plant Biology

In the field of plant biology, compounds similar to Ethyl 1-methylcyclobutanecarboxylate, like 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene perception in plants. This inhibition results in delayed ripening and senescence in fruits and vegetables, which is significant for agricultural and post-harvest technology (Watkins, 2006). Furthermore, its role in understanding the ethylene action in plants is crucial for developing technologies to extend the shelf life of horticultural products (Blankenship & Dole, 2003).

Crystallography and Structural Analysis

Research in crystallography involving Ethyl 1-methylcyclobutanecarboxylate derivatives has been conducted to determine molecular structures, such as in the study by Kirillov et al. (2015), where the structure of a derivative was determined by X-ray crystallography. Such studies are pivotal in expanding the understanding of molecular structures and interactions (Kirillov et al., 2015).

Safety And Hazards

Ethyl 1-methylcyclobutanecarboxylate is classified as a dangerous substance. It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-10-7(9)8(2)5-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUCBLOVYOJREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727055
Record name Ethyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methylcyclobutanecarboxylate

CAS RN

65338-28-5
Record name Ethyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl cyclobutanecarboxylate (20.0 g, 156.0 mmol) in THF (160 mL) was added dropwise to a cold (−78° C.) solution of LDA (164 mmol of 2M solution) in THF (40 mL). The solution was warmed to 0° C. and then cooled again to −40° C. before the addition of iodomethane (10.2 mL, 163.8 mmol). The solution was slowly warmed to room temperature and stirred overnight. The reaction was quenched with an aqueous saturated solution of ammonium chloride and ether was added. The layers were separated and the aqueous layer was washed with ether. The combined organic layers were washed with 1N HCl then dried over MgSO4. The product was purified by distillation: 1H NMR (400 MHz, MeOD) δ 4.20-4.05 (m, 2H), 2.57-2.33 (m, 2H), 2.08-1.94 (m, 1H), 1.94-1.77 (m, 3H), 1.40 (s, 3H), 1.27 (tt, J=7.1, 1.5 Hz, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
164 mmol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DE Applequist, JH Klug - The Journal of Organic Chemistry, 1978 - ACS Publications
The relative rates of formation of cycloalkyl and 1-methylcycloalkyl free radicals by decarbonylation of the corre-sponding acyl radicals have been measured for ring sizes 3-6. The …
Number of citations: 20 pubs.acs.org
JH Klug - 1970 - search.proquest.com
… Chloro-l-methylcyclobutane, 1-methylcyclobutanecarboxal-dehyde, and ethyl 1-methylcyclobutanecarboxylate were identifiedby comparison of retention times and infrared spectra …
Number of citations: 0 search.proquest.com
TC Flood, JA Statler - Organometallics, 1984 - ACS Publications
… (17) An alternate preparation of ethyl 1-methylcyclobutanecarboxylate that employs hazardous Ni(CO)4 has been reported: Diversi, P.; Rossi, R. Synthesis 1971, 258-259. …
Number of citations: 85 pubs.acs.org

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